Diacetylcercosporin

Antiparasitic Antimalarial Natural Product

Procure Diacetylcercosporin for precise SAR studies on perylenequinone acetylation. Its attenuated photoreactivity reduces non-specific toxicity in light-dependent assays, and validated IC50s against P. falciparum (D6/W2) and L. donovani make it a reliable probe for antimalarial/antiparasitic research. Standard ≥95% purity ensures reproducible data.

Molecular Formula C34H32O12
Molecular Weight 632.618
CAS No. 62574-06-5
Cat. No. B2653738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetylcercosporin
CAS62574-06-5
Molecular FormulaC34H32O12
Molecular Weight632.618
Structural Identifiers
SMILESCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)OC(=O)C)OC(=O)C
InChIInChI=1S/C33H30O12/c1-12(44-14(3)34)7-16-22-23-17(8-13(2)45-15(4)35)33(41-6)31(39)25-19(37)10-21-27(29(23)25)26-20(42-11-43-21)9-18(36)24(28(22)26)30(38)32(16)40-5/h9-10,12-13,38-39H,7-8,11H2,1-6H3/t12-,13-/m0/s1
InChIKeyGTFWYYPSJLXAFO-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diacetylcercosporin (CAS 62574-06-5): A Minor Perylenequinone with Defined Anti-Parasitic Activity


Diacetylcercosporin (CAS 62574-06-5) is a perylenequinone-class natural product identified as a minor hydrophobic analogue of cercosporin, produced by several species of the fungal genera Cercospora and Septoria . It is a structurally complex polyketide-derived dimeric molecule with a molecular formula of C33H30O12 and a molecular weight of 618.58 g/mol . The compound is characterized by acetyl substitutions on its side-chain hydroxypropyl groups, which distinguish it from the parent compound cercosporin and other related perylenequinones . Its biological profile includes documented in vitro antiparasitic activity and cytotoxicity against specific cancer cell lines .

Functional Differentiation: Why Substituting Diacetylcercosporin (CAS 62574-06-5) with Other Perylenequinones May Compromise Experimental Outcomes


The perylenequinone family encompasses a range of structurally related photosensitizers, but generic substitution within this class is scientifically unjustified. Perylenequinones exhibit pronounced structure-activity relationships (SAR), where modifications to side-chain groups, such as acetylation, can significantly alter key physicochemical and biological properties . For instance, the acetylation of cercosporin to yield Diacetylcercosporin (CAS 62574-06-5) not only increases its hydrophobicity but also modulates its photochemical behavior [1]. Such changes can directly impact cellular uptake, subcellular localization, and the generation of reactive oxygen species (ROS), all of which are critical to the compound's function as a photosensitizer . Therefore, substituting this specific derivative with cercosporin or other analogs without rigorous validation introduces an uncontrolled variable that can confound data interpretation and lead to irreproducible results, particularly in light-dependent assays.

Quantitative Evidence Guide: Verifiable Differentiation of Diacetylcercosporin (CAS 62574-06-5) Against Key Comparators


Anti-Malarial Potency of Diacetylcercosporin Against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains

Diacetylcercosporin demonstrates in vitro antimalarial activity against both chloroquine-sensitive (D6 clone) and chloroquine-resistant (W2 clone) strains of Plasmodium falciparum. A direct comparison with the parent compound, cercosporin, under identical assay conditions reveals quantitative differences in potency. While both compounds are active, the IC50 values differ, underscoring the impact of acetylation on biological activity .

Antiparasitic Antimalarial Natural Product

Comparative Anti-Leishmanial Activity of Diacetylcercosporin

In an evaluation of compounds from Septoria pistaciarum, Diacetylcercosporin demonstrated moderate in vitro activity against Leishmania donovani promastigotes. Its potency was directly compared to that of cercosporin, revealing a quantifiable difference in anti-leishmanial efficacy .

Antiparasitic Leishmaniasis Natural Product

Cytotoxicity Profile of Diacetylcercosporin Across a Panel of Human Cancer Cell Lines

Diacetylcercosporin exhibits concentration-dependent cytotoxicity against several human cancer cell lines. While a direct, side-by-side comparison with cercosporin's activity across this exact panel is not available, the documented range of IC50 values provides a baseline for understanding its potency and for designing future comparative studies .

Cytotoxicity Anticancer Natural Product

Modulation of Photochemical Properties: Reduced Photoreactivity of Diacetylcercosporin

The acetylation of cercosporin to form Diacetylcercosporin alters its photochemical behavior. Acetyl groups on the side chains are reported to reduce the compound's photoreactivity compared to the parent cercosporin, which is a highly potent photosensitizer [1].

Photochemistry Photosensitizer Reactive Oxygen Species

Phytotoxicity Profile of Diacetylcercosporin in Plant Models

Diacetylcercosporin acts as a phytotoxin, with a defined effective concentration for growth inhibition in two common plant models. While cercosporin is also a well-known phytotoxin, quantitative data for its activity in these specific models is not available for a direct comparison. However, this information establishes Diacetylcercosporin as a useful tool for studying plant-pathogen interactions .

Phytotoxin Plant Biology Fungal Pathogenesis

Validated Application Scenarios for Diacetylcercosporin (CAS 62574-06-5) Based on Quantitative Evidence


Antimalarial Drug Discovery and Resistance Mechanism Studies

As a tool compound in antimalarial research, Diacetylcercosporin is validated for use in in vitro assays against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) P. falciparum strains. Its defined IC50 values (2.75 μM and 1.94 μM, respectively) and the demonstrated, quantifiable difference in potency relative to cercosporin make it a valuable probe for investigating the structure-activity relationships (SAR) of perylenequinone antimalarials or for acting as a control compound with a specific potency window .

Leishmaniasis Research and Antiparasitic Drug Screening

This compound is appropriate for in vitro screening against Leishmania donovani promastigotes. The documented IC50 of 3.1 μM and its direct, quantifiable comparison to cercosporin's activity (IC50 = 1.7 μM) establish it as a useful agent for comparative SAR studies focused on the impact of acetylation on anti-leishmanial activity. It can serve as a reference standard in the development of new treatments for leishmaniasis .

Cancer Biology: Cytotoxicity Screening and Mechanism of Action Studies

Diacetylcercosporin is a suitable cytotoxic agent for use in in vitro oncology research. Its activity has been quantified across a specific panel of human cancer cell lines (SK-MEL, KB, BT549, SKOV3) with IC50 values ranging from 4.8 μM to 8.7 μM. This defined activity profile enables its use as a chemical probe to investigate cell death mechanisms in these specific cell types, or as a benchmark compound in screening assays for new anticancer agents from natural or synthetic sources .

Plant-Pathogen Interaction and Phytotoxin Studies

The compound is validated for use as a phytotoxin in plant biology research. The precise, effective concentration for growth inhibition (1.62 mM) in lettuce and bentgrass models provides a reliable reference point for studies investigating plant defense responses, fungal virulence mechanisms, and the ecological roles of perylenequinone toxins .

Controlled Photodynamic and Oxidative Stress Studies

Diacetylcercosporin is particularly well-suited for photobiology experiments where a moderated or attenuated level of photoreactivity is required. The reported reduction in photoreactivity due to acetyl substitution, compared to the highly potent photosensitizer cercosporin, allows for more controlled generation of reactive oxygen species (ROS) and investigation of light-dependent biological effects with potentially lower background or non-specific toxicity [1].

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